molecular formula C19H33N3O4 B1416376 [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester CAS No. 1456806-44-2

[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester

Cat. No. B1416376
M. Wt: 367.5 g/mol
InChI Key: UPNXBQTXILVXEZ-UHFFFAOYSA-N
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Description

“[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C19H33N3O4 . It is used for scientific research and as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H33N3O4 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H33N3O4) and molecular weight (367.5 g/mol) .

Scientific Research Applications

Chemical Synthesis

  • Synthesis of Amines and Succinimides : The tert-butyl ester, as part of a broader group of carbamic acid esters, plays a role in the synthesis of amines and succinimides. These are fundamental processes in organic chemistry and pharmaceutical synthesis (Garcia et al., 2006).

  • Role in Intramolecular Reactions : Tert-butyl esters, similar to the one , have been used in studies exploring intramolecular reactions, such as the Diels-Alder reaction, which is pivotal in the synthesis of complex organic compounds (Padwa et al., 2003).

Crystallography and Material Sciences

  • X-ray Diffraction Studies : Similar compounds have been characterized using X-ray diffraction to understand their crystalline structure, which is crucial for the development of new materials and drugs (Kant et al., 2015).

  • Crystal Packing and Molecular Interactions : Research into similar tert-butyl esters delves into their molecular interactions and crystal packing, which has implications in material science and drug formulation (Kant et al., 2015).

Organic Chemistry and Medicinal Chemistry

  • Antiproliferative Activities in Cancer Research : Derivatives of tert-butyl esters have been evaluated for their antiproliferative activities, particularly in the context of cancer research. These studies explore the potential therapeutic applications of such compounds (Kohen et al., 2007).

  • Development of Synthetic Methodologies : The use of tert-butyl esters is integral in developing new synthetic methodologies in organic chemistry, which can have far-reaching implications in drug development and material sciences (Smith et al., 2001).

Environmental and Green Chemistry

  • Environmentally Benign Deprotection : Studies have also focused on using aqueous phosphoric acid as a mild and environmentally friendly reagent for the deprotection of tert-butyl carbamates, esters, and ethers, demonstrating the compound's relevance in green chemistry (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[6-[[5-oxo-5-(prop-2-ynylamino)pentanoyl]amino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-5-13-20-16(23)11-10-12-17(24)21-14-8-6-7-9-15-22-18(25)26-19(2,3)4/h1H,6-15H2,2-4H3,(H,20,23)(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNXBQTXILVXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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